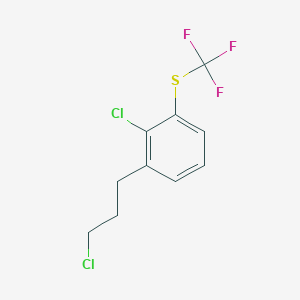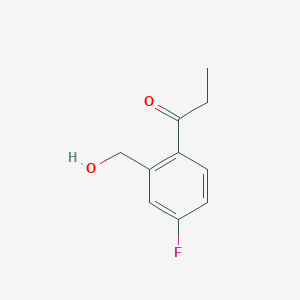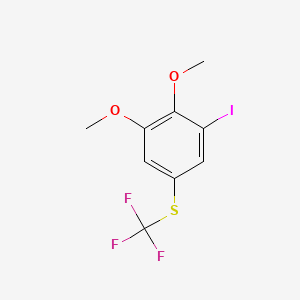
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S This compound is characterized by the presence of methoxy, iodine, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a pre-formed aromatic ring. One common method involves the reaction of 1,2-dimethoxy-3-iodobenzene with a trifluoromethylthiolating reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst such as silver trifluoromethanesulfonate (AgOTf) and a base like potassium carbonate (K2CO3) in an appropriate solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylthio group.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethyl)benzene
- 1,2-Dimethoxy-3-iodo-5-(trifluoromethylsulfonyl)benzene
Uniqueness
1,2-Dimethoxy-3-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.
Eigenschaften
Molekularformel |
C9H8F3IO2S |
|---|---|
Molekulargewicht |
364.13 g/mol |
IUPAC-Name |
1-iodo-2,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-7-4-5(16-9(10,11)12)3-6(13)8(7)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
XRPWVBOSWXWISG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)SC(F)(F)F)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


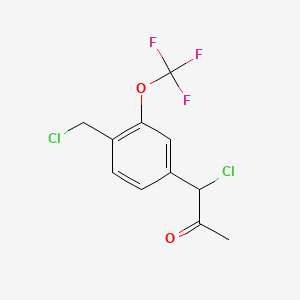
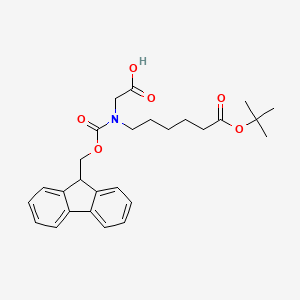
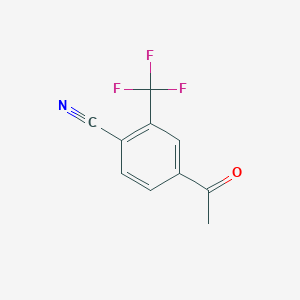
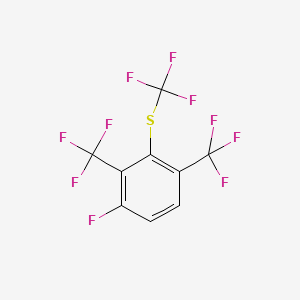
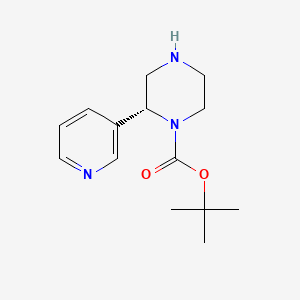

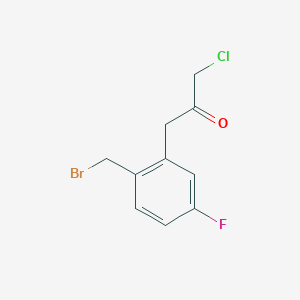
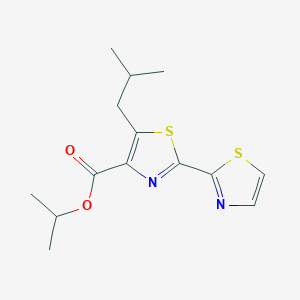

![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)
